

chemical structure and properties of lumiracoxib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lumiracoxib	
Cat. No.:	B1675440	Get Quote

An In-depth Technical Guide to the Chemical Structure and Properties of Lumiracoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally similar to diclofenac, it is distinguished by its acidic nature and a unique binding mode to the COX-2 enzyme, contributing to its high selectivity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **lumiracoxib**. Detailed experimental protocols for key bioassays are provided, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. Although effective in treating pain and inflammation, **lumiracoxib**'s clinical use has been largely discontinued in many countries due to concerns about severe hepatotoxicity.

Chemical Structure and Identification

Lumiracoxib, with the IUPAC name 2-((2-chloro-6-fluorophenyl)amino)-5-methylbenzeneacetic acid, is a synthetic organic compound.[1][2] Unlike other selective COX-2 inhibitors (coxibs) such as celecoxib, **lumiracoxib** possesses a carboxylic acid moiety and lacks a sulfurcontaining group.[3][4] It is an analogue of diclofenac, differing by the substitution of a fluorine for a chlorine atom and the addition of a methyl group in the meta position of the phenylacetic acid ring.[1][5] This structure makes it the only acidic coxib.[5]



Identifier	Value	
IUPAC Name	2-[2-(2-chloro-6-fluoroanilino)-5- methylphenyl]acetic acid[2]	
Synonyms	Prexige, COX-189, CGS-35189[2][5]	
CAS Number	220991-20-8[2]	
Molecular Formula	C15H13ClFNO2[1][2][5]	
Molecular Weight	293.72 g·mol ⁻¹ [1][5][6]	
SMILES	CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[5][7]	
InChI Key	KHPKQFYUPIUARC-UHFFFAOYSA-N[5]	

Physicochemical Properties

Lumiracoxib is a weakly acidic compound with high plasma protein binding.[8] Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively short elimination half-life.[1][3]

Value	Source
4.7	[8]
4.50	[6]
0.01 mg/mL	[6]
≥29.4 mg/mL	[7]
74%	[1][8]
≥98%	[1]
~4 hours	[1][9]
~2 hours	[8][9]
	4.7 4.50 0.01 mg/mL ≥29.4 mg/mL 74% ≥98% ~4 hours



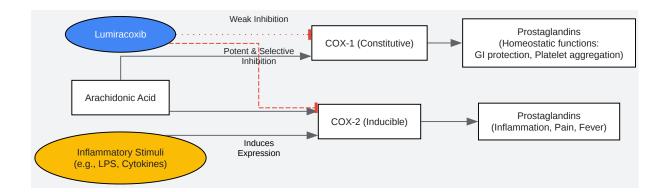
Mechanism of Action and Pharmacology

The primary mechanism of action for **lumiracoxib** is the potent and highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [6]

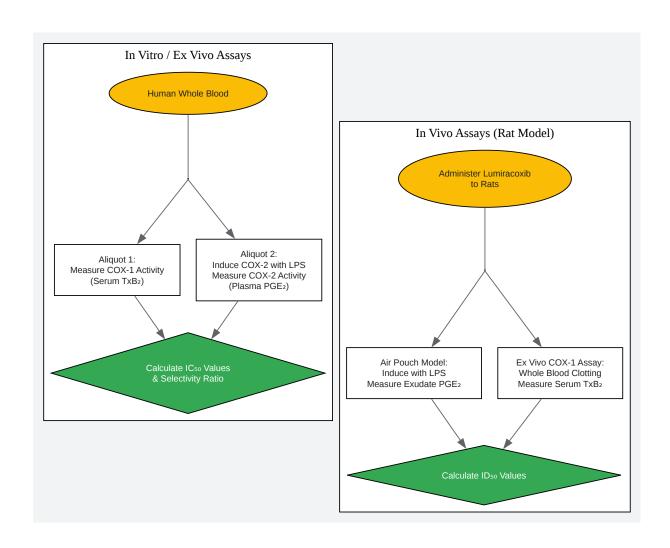
Lumiracoxib exhibits a distinct interaction with the COX-2 enzyme compared to other inhibitors.[1][2] Its carboxylate group forms crucial hydrogen bonds with the amino acid residues Tyrosine-385 and Serine-530 at the catalytic site of COX-2.[3] It acts as a potent, time-dependent inhibitor of COX-2, while being a weak, non-time-dependent, competitive inhibitor of COX-1.[3] This results in an exceptional selectivity for COX-2 over COX-1, which is among the highest for any NSAID.[5] This high selectivity is responsible for its reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

Signaling Pathway









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Lumiracoxib | C15H13ClFNO2 | CID 151166 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Lumiracoxib Wikipedia [en.wikipedia.org]
- 6. lumiracoxib [drugcentral.org]
- 7. raybiotech.com [raybiotech.com]
- 8. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lumiracoxib PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of lumiracoxib].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1675440#chemical-structure-and-properties-of-lumiracoxib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com